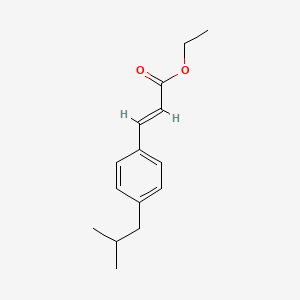

![molecular formula C6H4FN3 B1144010 5-氟-1H-吡唑并[3,4-B]吡啶 CAS No. 1256788-84-7](/img/structure/B1144010.png)

5-氟-1H-吡唑并[3,4-B]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine and its derivatives often involves condensation reactions of amino-pyrazoles with fluorinated diketones or aldehydes. For instance, Joshi et al. (1979) synthesized fluorine-containing 5-amino-1,3-disubstituted pyrazoles, which were further reacted with fluorinated 1,3-diketones to produce 1H-pyrazolo[3,4-b]pyridines, confirmed by spectral studies (Joshi, Pathak, & Garg, 1979).

Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied using spectroscopic methods. For example, Halim and Ibrahim (2022) performed quantum studies, including density functional theory (DFT) calculations, to analyze the molecular structure and properties of a novel 5-Fluoro-1H-pyrazolo[3,4-b]pyridine derivative, confirming its stability and electronic characteristics (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

5-Fluoro-1H-pyrazolo[3,4-b]pyridines undergo various chemical reactions, including ring closure and multi-component reactions, enabling the synthesis of complex heterocyclic compounds. El‐Borai et al. (2012) described an efficient one-pot synthesis method for pyrazolo[3,4-b]pyridine derivatives, highlighting their potential in antibacterial and antitumor activities (El‐Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Physical Properties Analysis

The physical properties of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies on the crystal structure and optical properties of these compounds provide insights into their behavior in different conditions. Yang et al. (2011) synthesized and characterized pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives, analyzing their absorption and fluorescence properties (Yang, Mu, Chen, Feng, Jia, & Wang, 2011).

科学研究应用

-

Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives : This field involves the development of synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .

-

Biomedical Applications : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date. This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

-

Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile : 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was a key intermediate for the preparation of vericiguat. A new approach for the synthesis was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% .

-

PPARα Activation : 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists, which are ligand-dependent transcriptional factors that belong to the nuclear receptor superfamily. They recognize peroxisome proliferator-responsive elements in the promoter region of target genes involved in lipid and glucose metabolism, adipogenesis, and inflammation .

-

Preparation of Vericiguat : 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a key intermediate for the preparation of vericiguat . A new approach for the synthesis of this compound was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% .

-

Dyslipidemia Treatment : 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists . PPARα are ligand-dependent transcriptional factors that belong to the nuclear receptor superfamily. They recognize peroxisome proliferator-responsive elements in the promoter region of target genes involved in lipid and glucose metabolism, adipogenesis, and inflammation .

-

Synthesis of Heterocyclic Compounds : This field involves the development of synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .

-

Biological Activity Studies : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date. This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biological activity of such compounds .

属性

IUPAC Name |

5-fluoro-1H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOJSDJMLDYOIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-pyrazolo[3,4-B]pyridine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)

![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)

![N-epsilon-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)-L-lysine](/img/structure/B1143940.png)

![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)